molecular formula C8H10O3S B12896247 2-(But-2-en-1-ylsulfonyl)furan

2-(But-2-en-1-ylsulfonyl)furan

Cat. No.: B12896247
M. Wt: 186.23 g/mol
InChI Key: YUNOLDPHTHVNFO-NSCUHMNNSA-N
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Description

2-(But-2-en-1-ylsulfonyl)furan: belongs to the furan family of organic compounds. Its structure consists of a five-membered ring containing one oxygen atom and four carbon atoms. Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. The name “furan” originates from the Latin word “furfur,” meaning bran .

Preparation Methods

Synthetic Routes::

Industrial Production::
  • For industrial production, specific methods and conditions may vary. the synthetic route mentioned above provides a starting point for laboratory-scale preparation.

Chemical Reactions Analysis

Reactivity::

  • Furan derivatives exhibit diverse reactivity due to their unique ring structure.
  • Common reactions include oxidation, reduction, and substitution.
Reagents and Conditions::
  • Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
  • Substitution: Nucleophilic substitution reactions with appropriate nucleophiles.
Major Products::
  • The specific products depend on the reaction conditions. For example, reduction may yield saturated furan derivatives.

Scientific Research Applications

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antibacterial, antifungal).

    Medicine: Explored for therapeutic applications (e.g., anti-inflammatory, anticancer).

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

  • The exact mechanism of action for 2-(But-2-en-1-ylsulfonyl)furan depends on its specific application.
  • Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other furan derivatives.

    Similar Compounds: Explore related compounds, such as 2-furoic acid and other furan-based drugs.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-[(E)-but-2-enyl]sulfonylfuran

InChI

InChI=1S/C8H10O3S/c1-2-3-7-12(9,10)8-5-4-6-11-8/h2-6H,7H2,1H3/b3-2+

InChI Key

YUNOLDPHTHVNFO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CS(=O)(=O)C1=CC=CO1

Canonical SMILES

CC=CCS(=O)(=O)C1=CC=CO1

Origin of Product

United States

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